molecular formula C7H16 B089610 2,4-Dimethylpentane CAS No. 108-08-7

2,4-Dimethylpentane

Cat. No. B089610
CAS RN: 108-08-7
M. Wt: 100.2 g/mol
InChI Key: BZHMBWZPUJHVEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dimethylpentane is synthesized through various chemical reactions, often involving the manipulation of simpler hydrocarbon chains or through the distillation of crude oil where it is found as a minor component. Specific synthesis methods are detailed in scientific studies focusing on organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of 2,4-dimethylpentane has been extensively analyzed using techniques such as gas electron diffraction combined with vibrational spectroscopy and ab initio calculations. The most stable conformer exhibits C2 symmetry, indicating a specific spatial arrangement of its hydrogen and carbon atoms that minimizes energy states (Sugino, Takeuchi, Egawa, & Konaka, 1990).

Scientific Research Applications

  • Molecular Structure Analysis : 2,4-Dimethylpentane has been studied for its molecular structure and conformation using gas electron diffraction, vibrational spectroscopy, and ab initio calculations. This research helps in understanding the structural parameters and stability of different conformers of 2,4-Dimethylpentane (Sugino et al., 1990).

  • Radiolysis Studies : The γ-radiolysis of liquid 2,4-Dimethylpentane has been investigated to understand the radiation-chemical yields of rupture of various bonds in the molecule. This is significant in studying the impact of radiation on hydrocarbons (Castello et al., 1981).

  • Conformation Induction : Research has demonstrated that a 2,4-Dimethylpentane unit can influence the conformation of neighboring dimethylpentane segments, depending on the presence of inductor groups. This has implications for understanding molecular interactions and designing molecules with specific conformations (Hoffmann et al., 2001).

  • Oxidation Processes : The oxidation of 2,4-Dimethylpentane in liquid phase has been studied to understand the mechanisms and rate of oxidation, which is relevant in chemical kinetics and industrial processes (Mill & Montorsi, 1973).

  • Complex Formation with Metals : Research has explored the formation of complexes between 2,4-Dimethylpentane and group 13 metals, which is significant in the field of organometallic chemistry and material science (Ziemkowska & Anulewicz-Ostrowska, 2004).

  • NMR Studies : Nuclear magnetic resonance has been used to study the motion and phase changes in molecular solids containing CH3 groups, including 2,4-Dimethylpentane. This provides insights into the behavior of such molecules at different temperatures (Eades et al., 1967).

  • Geochemical Implications : The high-pressure pyrolysis of 2,4-Dimethylpentane has been researched to understand its behavior under varying temperature and pressure conditions, which is important in geochemistry and the study of hydrocarbon evolution (Dominé, 1991).

  • Peroxidic Degradation Studies : A DFT study of hydrogen atom abstraction from 2,4-Dimethylpentane models the peroxidic degradation in polypropylene, contributing to the understanding of material degradation processes (Bertin et al., 2007).

  • Synthetic Routes : Various synthetic routes to the stereoisomers of 2,4-Dimethylpentane derivatives have been explored, which is important in the synthesis of complex organic molecules (Mas et al., 2003).

  • Solvent Applications : 2,4-Dimethylpentane derivatives have been studied for their application as solvents in electrochemical systems, demonstrating resistance to nucleophilic attack and hydrogen abstraction by oxygen species (Sharon et al., 2017).

Safety And Hazards

2,4-Dimethylpentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause skin irritation and drowsiness or dizziness . It may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-dimethylpentane
Source PubChem
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InChI

InChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHMBWZPUJHVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059358
Record name 2,4-Dimethylpentane
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Molecular Weight

100.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,4-Dimethylpentane
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Vapor Pressure

79.4 [mmHg]
Record name 2,4-Dimethylpentane
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Product Name

2,4-Dimethylpentane

CAS RN

108-08-7
Record name 2,4-Dimethylpentane
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Record name 2,4-Dimethylpentane
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Record name 2,4-DIMETHYLPENTANE
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Record name Pentane, 2,4-dimethyl-
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Record name 2,4-Dimethylpentane
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Record name 2,4-dimethylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,860
Citations
GA Russell, PG Haffley - The Journal of Organic Chemistry, 1966 - ACS Publications
The lowreactivity of the tertiary hydrogen atom of 2.2. 4-trimethylpentane (isooctane) in autoxidation has been deduced from rateand product studies, 2 and in the attack of methyl …
Number of citations: 20 pubs.acs.org
F Dominé - Organic Geochemistry, 1991 - Elsevier
Pure hexane, 2,4-dimethylpentane and 1-phenylbutane have been pyrolysed in closed gold reactors between 290 and 365C, in the 210–15,600 bar pressure range. Reaction products …
Number of citations: 123 www.sciencedirect.com
T Mill, G Montorsi - International Journal of Chemical Kinetics, 1973 - Wiley Online Library
The initiated oxidation of 2, 4‐dimethylpentane in the neat liquid phase at 100C with 760 torr O 2 gives more than 90% of a mixture of 2,4‐dihydroperoxy‐2,4‐dimethylpentane and 2‐…
Number of citations: 69 onlinelibrary.wiley.com
MR Cines, FN Ruehlen - The Journal of Physical Chemistry, 1953 - ACS Publications
Conclusions The conclusions to be obtained from the above discussion are the following.(1) The volatile silica-containing molecular species obtained from the reaction of steam with …
Number of citations: 16 pubs.acs.org
SEM Hamam, MK Kumaran, D Zhang… - Journal of Chemical …, 1985 - ACS Publications
Calorimetric measurements of excess enthalpies are reported for binary mixtures of 2, 4-dlmethylpentane with n-hexane, n-heptane,-octane, and n-dodecane at 298.15 K. The results …
Number of citations: 12 pubs.acs.org
M Ioniţă, S Sima, A Crişciu, C Secuianu… - The Journal of …, 2023 - Elsevier
The phase behavior of the branched alkane 2,4-dimethyl pentane (2,4-DMP) and carbon dioxide (CO 2 ) binary mixture that has no published data, to the best of our knowledge, was …
Number of citations: 5 www.sciencedirect.com
DD Tanner, PM Rahimi - The Journal of Organic Chemistry, 1979 - ACS Publications
The peroxide-initiated free-radical chain cyanation of several hydrocarbons with methyl cyanoformate has been observed. The reaction is proposed to proceed through the intermediacy …
Number of citations: 51 pubs.acs.org
M Sugino, H Takeuchi, T Egawa, S Konaka - Journal of Molecular Structure, 1990 - Elsevier
The molecular structure of 2,4-dimethylpentane has been studied by gas electron diffraction with the aid of vibrational spectroscopy and ab initio calculations on the 4–21G level. The …
Number of citations: 2 www.sciencedirect.com
CL Ho, RR Davison - Journal of Chemical and Engineering Data, 1979 - ACS Publications
The vapor pressure apparatus and the experimental methods have been described previously (6), but a brief description with modifications will be given. The apparatus contains two …
Number of citations: 20 pubs.acs.org
G Mas, L González, J Vilarrasa - Tetrahedron letters, 2003 - Elsevier
Five different routes to every stereoisomer of non-symmetric derivatives of 2,4-dimethylpentanedioic acid and/or of O-monoprotected 2,4-dimethylpentane-1,5-diols, which are common …
Number of citations: 18 www.sciencedirect.com

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